molecular formula C16H13F3N2O3 B5738462 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5738462
M. Wt: 338.28 g/mol
InChI Key: GMYORGALUUEILQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as BDB-TFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BDB-TFPU is a urea derivative that possesses unique structural and physicochemical properties that make it a promising candidate for various scientific applications.

Mechanism of Action

The mechanism of action of BDB-TFPU is based on its ability to bind to the active site of enzymes and inhibit their activity. BDB-TFPU achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site of the enzyme. This leads to a conformational change in the enzyme structure, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
BDB-TFPU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDB-TFPU has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BDB-TFPU has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BDB-TFPU possesses several advantages that make it a promising candidate for various scientific applications. It has a high potency and selectivity towards its target enzymes, which makes it an effective inhibitor. BDB-TFPU also possesses good solubility in organic solvents, which makes it easy to handle in the laboratory. However, BDB-TFPU also possesses some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for the research on BDB-TFPU. One potential direction is the development of BDB-TFPU derivatives with improved potency and selectivity towards specific enzymes. Another potential direction is the investigation of the potential applications of BDB-TFPU in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of BDB-TFPU as a cross-linking agent for the preparation of novel materials such as hydrogels and nanoparticles is another potential direction for future research.

Synthesis Methods

BDB-TFPU can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the desired product. Alternatively, BDB-TFPU can be synthesized using a one-pot reaction of 3-(trifluoromethyl)aniline, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine.

Scientific Research Applications

BDB-TFPU has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of various enzymes such as protein kinases, metalloproteases, and phosphodiesterases. BDB-TFPU has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition to its medicinal applications, BDB-TFPU has also been used in material science as a cross-linking agent for the preparation of polyurethane foams and coatings.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)21-12-4-5-13-14(9-12)24-7-6-23-13/h1-5,8-9H,6-7H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYORGALUUEILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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